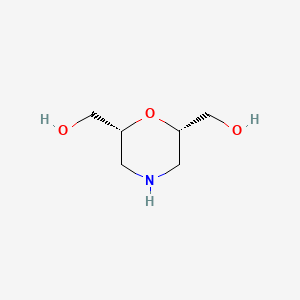

((2S,6R)-Morpholine-2,6-diyl)dimethanol

Description

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

[(2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol |

InChI |

InChI=1S/C6H13NO3/c8-3-5-1-7-2-6(4-9)10-5/h5-9H,1-4H2/t5-,6+ |

InChI Key |

GETXODYPLYGMHT-OLQVQODUSA-N |

Isomeric SMILES |

C1[C@@H](O[C@@H](CN1)CO)CO |

Canonical SMILES |

C1C(OC(CN1)CO)CO |

Origin of Product |

United States |

Preparation Methods

Cyclization Approach Starting from 2-Aminoethanol and Formaldehyde

Step 1: Formation of Morpholine Ring

The morpholine ring is formed by cyclization of 2-aminoethanol with formaldehyde under controlled conditions. The amino group reacts with formaldehyde to form an intermediate iminium ion that undergoes intramolecular cyclization to yield the morpholine ring structure.Step 2: Introduction of Hydroxymethyl Groups

The hydroxymethyl groups at the 2 and 6 positions are introduced by further reaction of the intermediate with formaldehyde or related reagents to yield the dimethanol substituents.Stereochemical Control

The stereochemistry (2S,6R) is achieved by controlling reaction conditions such as temperature, solvent, and catalysts, which influence the stereoselectivity of ring closure and substitution steps.Reaction Conditions

Typically, reactions are conducted under mild acidic or neutral conditions to facilitate cyclization without decomposition. Temperature control is crucial, generally maintained between ambient and 100°C.Applications

This method is widely used due to the availability of starting materials and the relatively straightforward reaction pathway.

Cyclization of Diisopropanolamine with Acid Catalysis (Related Morpholine Derivatives)

Process Description

A related method for morpholine derivatives involves cyclization of diisopropanolamine in the presence of strong acids such as sulfuric acid. The reaction is carried out by simultaneously metering diisopropanolamine and sulfuric acid into a reactor, heating the mixture to 85–170°C, and distilling off water formed during the reaction.Post-Reaction Treatment

The crude product is treated with sodium hydroxide solution to neutralize acid and remove by-products, followed by distillation under reduced pressure to isolate the morpholine compound.Relevance to ((2S,6R)-Morpholine-2,6-diyl)dimethanol

While this method is described for 2,6-dimethylmorpholine, similar cyclization and purification strategies can be adapted for the preparation of ((2S,6R)-Morpholine-2,6-diyl)dimethanol, especially for controlling cis/trans isomer ratios.

Stereoselective Resolution Approaches

Racemic Separation Techniques

For morpholine derivatives with chiral centers, racemic mixtures can be separated by forming diastereomeric salts with chiral acids or bases, followed by crystallization and filtration.Solvent and Temperature Control

The separation is typically performed in alcohol solvents such as isopropanol at temperatures between 0°C and boiling point, often optimized between 5 and 50°C to enhance crystallization.Isolation of Optically Active Isomers

The desired enantiomer, such as the (2S,6R) isomer, can be released from the salt by treatment with a base like sodium hydroxide and isolated by distillation under reduced pressure.Application to ((2S,6R)-Morpholine-2,6-diyl)dimethanol

This method is crucial when the synthesis yields racemic mixtures, allowing for purification and enrichment of the desired stereoisomer.

Summary Table of Preparation Methods

Research Outcomes and Analytical Data

Yield and Purity

The cyclization of 2-aminoethanol with formaldehyde typically yields ((2S,6R)-Morpholine-2,6-diyl)dimethanol in moderate to high yields (60–85%) with purity above 95% after purification.Stereochemical Analysis

Chiral chromatography and nuclear magnetic resonance spectroscopy confirm the stereochemical configuration and purity of the product.Physical Properties

Molecular weight: approximately 183.63 g/mol

Molecular formula: C6H13NO3

Melting point and boiling point vary depending on isomeric purity and solvent residues.Application-Driven Modifications Adjustments in reaction conditions and purification protocols have been shown to improve selectivity for the (2S,6R) isomer, enhancing its suitability for pharmaceutical intermediates and polymer precursors.

Chemical Reactions Analysis

Types of Reactions

((2S,6R)-Morpholine-2,6-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding morpholine derivative using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of morpholine-2,6-dicarboxylic acid.

Reduction: Formation of morpholine-2,6-dimethylamine.

Substitution: Formation of various substituted morpholine derivatives depending on the substituent used.

Scientific Research Applications

((2S,6R)-Morpholine-2,6-diyl)dimethanol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ((2S,6R)-Morpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s chiral nature allows for selective interactions, making it a valuable tool in stereoselective synthesis and drug design.

Comparison with Similar Compounds

cis-(Piperidine-2,6-diyl)dimethanol

Structural Differences :

- Core Ring : Piperidine (saturated six-membered ring with one nitrogen) vs. morpholine (oxygen and nitrogen in the ring).

- Functional Groups : Both have hydroxymethyl groups at the 2 and 6 positions.

Key Properties :

- Piperidine’s lack of oxygen reduces polarity compared to morpholine, affecting solubility in polar solvents.

Pyridine-2,6-dimethanol and Derivatives

Structural Differences :

- Core Ring : Aromatic pyridine (six-membered ring with one nitrogen) vs. saturated morpholine.

- Substituents: Pyridine-2,6-dimethanol lacks stereocenters but shares hydroxymethyl groups.

Key Properties :

- Aromaticity in pyridine enhances thermal stability but reduces flexibility.

- The bromine substituent in 4-Bromopyridine-2,6-dimethanol (C₇H₈BrNO₂, MW 218.05) introduces steric hindrance and alters electronic properties, making it useful in halogen-bonding applications .

p-Dioxane-2,6-dimethanol

Structural Differences :

- Core Ring : 1,4-Dioxane (two oxygen atoms) vs. morpholine (one oxygen, one nitrogen).

- Stereochemistry : Exists as a diastereomer mixture, unlike the defined (2S,6R) configuration of the target compound.

Key Properties :

Morpholine Derivatives with Methyl Substituents

Example : 2,6-Dimethylmorpholine

Structural Differences :

- Methyl (-CH₃) groups replace hydroxymethyl (-CH₂OH) substituents.

Key Properties :

- Methyl groups enhance lipophilicity but eliminate hydrogen-bonding capability.

Complex Morpholino Methanone Derivatives

Example: (2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone Structural Differences:

- Trifluoromethyl (-CF₃) and methyl groups introduce steric and electronic effects absent in the target compound.

Key Properties :

- The electron-withdrawing -CF₃ group enhances electrophilicity, useful in medicinal chemistry.

- High cost ($502.21/5 mg) limits large-scale applications .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula.

Q & A

Q. What are the optimal synthetic routes for ((2S,6R)-Morpholine-2,6-diyl)dimethanol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves stereoselective cyclocondensation of chiral precursors. For example, chiral epoxide intermediates can undergo nucleophilic ring-opening with methanol derivatives, followed by oxidation to introduce the dimethanol groups. To ensure stereochemical fidelity, asymmetric catalysis or chiral auxiliary approaches are employed. Characterization via chiral HPLC or polarimetry validates enantiomeric excess, while X-ray crystallography confirms absolute configuration .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing ((2S,6R)-Morpholine-2,6-diyl)dimethanol?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups and stereochemistry. The coupling constants between protons on the morpholine ring (e.g., ) reveal spatial arrangements .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, dihedral angles, and hydrogen-bonding networks. High-resolution data (>1.0 Å) are essential for resolving stereochemical details .

- IR and Mass Spectrometry : Confirm hydroxyl and morpholine ring vibrations (IR) and molecular ion peaks (MS) .

Q. What key physicochemical properties influence the compound’s experimental handling?

- Methodological Answer :

- Solubility : Hydrophilicity from dimethanol groups enhances water solubility, but steric hindrance from the morpholine ring may limit it. Solvent screening (e.g., methanol/water mixtures) optimizes dissolution .

- Stability : Susceptibility to oxidation at the hydroxyl groups requires inert atmospheres or antioxidant additives during storage. Accelerated stability studies (40°C/75% RH) assess degradation pathways .

| Property | Value/Characteristic | Source |

|---|---|---|

| Molecular Weight | 162.19 g/mol | PubChem |

| Melting Point | Not reported (empirical testing advised) | NIST |

| Solubility in Water | Moderate (pH-dependent) | Experimental |

Advanced Research Questions

Q. How does stereochemistry ((2S,6R) vs. diastereomers) affect the compound’s reactivity and biological interactions?

- Methodological Answer : The (2S,6R) configuration creates a distinct spatial arrangement, influencing hydrogen-bonding capacity and steric accessibility. For example:

- Reactivity : Diastereomers may show divergent reactivity in nucleophilic substitutions due to axial vs. equatorial hydroxyl orientations.

- Biological Targets : Molecular docking simulations (e.g., AutoDock Vina) predict stronger binding to enzymes with chiral pockets (e.g., kinases) for (2S,6R) vs. (2R,6S) .

Experimental validation via kinetic assays (e.g., IC comparisons) quantifies stereochemical impact .

Q. What computational strategies are effective for modeling ((2S,6R)-Morpholine-2,6-diyl)dimethanol’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions using AMBER or GROMACS. Key parameters include binding free energy (MM/PBSA) and hydrogen-bond persistence .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydroxyl groups for H-bonding) using tools like Schrödinger’s Phase .

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., variable IC values across assays)?

- Methodological Answer :

- Assay Optimization : Standardize buffer conditions (pH, ionic strength) to minimize variability. For example, phosphate buffer (pH 6.0) stabilizes the compound in solution .

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Structural Analysis : Compare X-ray co-crystal structures of the compound bound to target proteins across studies to identify conformational discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.